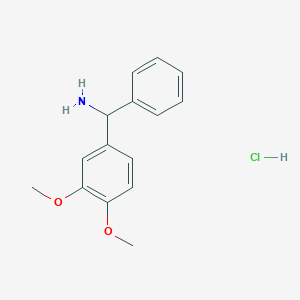![molecular formula C17H16N2OS B12861518 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenethyl and phenylimino groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one typically involves the reaction of phenethylamine with isatin to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or sodium hypochlorite, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazolidinones with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A primary amine with a similar phenethyl group, known for its stimulant properties and presence in various biological systems.
Caffeic Acid Phenethyl Ester: A natural phenolic compound with antioxidant and anti-inflammatory properties, found in propolis.
Uniqueness
3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike phenethylamine, which primarily acts as a neurotransmitter, this compound has broader applications in medicinal chemistry and material science. Compared to caffeic acid phenethyl ester, it offers different mechanisms of action and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C17H16N2OS |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c20-16-13-21-17(18-15-9-5-2-6-10-15)19(16)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI-Schlüssel |
XUVNRUSUMVJYBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


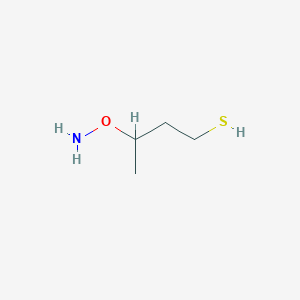
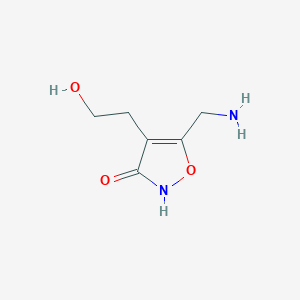
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
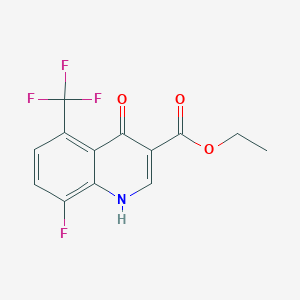

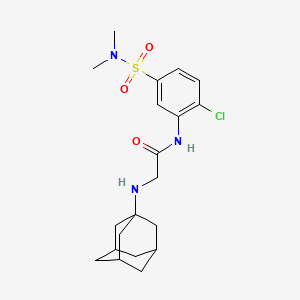
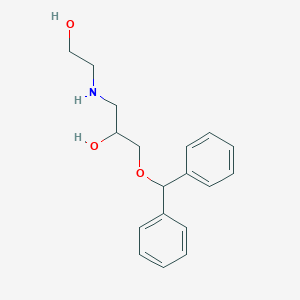

![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
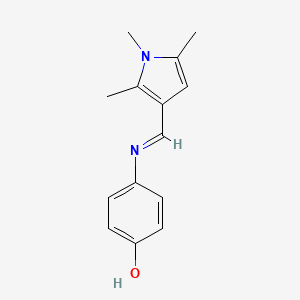

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
